Trabectedin D3
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Overview
Description
Trabectedin-d3 is a deuterated form of trabectedin, a marine-derived antitumor agent originally isolated from the Caribbean tunicate Ecteinascidia turbinata. Trabectedin is known for its unique mechanism of action, which involves binding to the minor groove of DNA and interfering with cell division, genetic transcription processes, and DNA repair machinery . Trabectedin-d3 is used primarily in research to study the pharmacokinetics and metabolism of trabectedin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trabectedin-d3 involves multiple steps, starting from the natural product trabectedin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions under specific conditions .
Industrial Production Methods
Industrial production of trabectedin-d3 follows similar synthetic routes as trabectedin, with additional steps for deuteration. The process involves the use of advanced organic synthesis techniques and stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Trabectedin-d3 undergoes several types of chemical reactions, including:
Oxidation: Trabectedin-d3 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert trabectedin-d3 into reduced forms, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of trabectedin-d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of trabectedin-d3 include various oxidized and reduced metabolites, as well as substituted derivatives. These products are often studied to understand the compound’s metabolism and potential therapeutic effects .
Scientific Research Applications
Trabectedin-d3 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of trabectedin, including its interactions with DNA and other biomolecules.
Biology: Employed in biological studies to investigate the cellular and molecular mechanisms of trabectedin’s antitumor activity.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism, distribution, and excretion of trabectedin in the body.
Industry: Applied in the development of new therapeutic agents and drug formulations based on trabectedin.
Mechanism of Action
Trabectedin-d3 exerts its effects by binding to the minor groove of DNA, causing DNA damage and interfering with the transcription process. This binding leads to the formation of DNA adducts, which disrupt the normal function of DNA and trigger a cascade of cellular events, including the inhibition of transcription and the induction of apoptosis. Trabectedin-d3 also affects the tumor microenvironment by modulating the activity of tumor-associated macrophages and other immune cells .
Comparison with Similar Compounds
Trabectedin-d3 is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Trabectedin: The non-deuterated form, used as an antitumor agent.
Lurbinectedin: A synthetic analog of trabectedin with similar mechanisms of action but different pharmacokinetic properties.
Ecteinascidin 743: Another marine-derived compound with antitumor activity, structurally related to trabectedin.
Trabectedin-d3’s uniqueness lies in its deuterated form, which allows for more precise studies of its metabolism and pharmacokinetics, providing valuable insights into the behavior of trabectedin in biological systems .
Properties
Molecular Formula |
C39H43N3O11S |
---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
[(1R,2R,11S,12S,14R,26R)-5,6',12-trihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-7'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29?,30+,36+,37-,39+/m0/s1/i5D3 |
InChI Key |
PKVRCIRHQMSYJX-ZAKLSIENSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CCN[C@@]3(C2=C1)CS[C@H]4[C@H]5C6C7=C(C[C@H](N6C)[C@@H](N5[C@@H](COC3=O)C8=C9C(=C(C(=C48)OC(=O)C)C)OCO9)O)C=C(C(=C7O)OC)C)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Origin of Product |
United States |
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